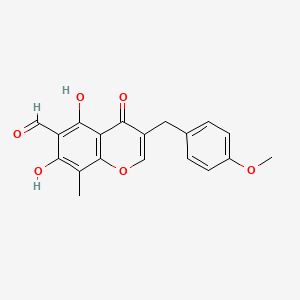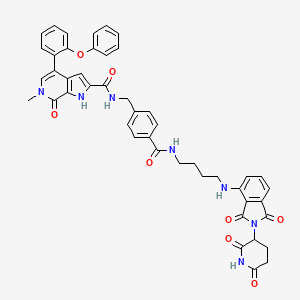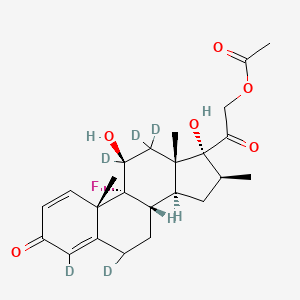
Betamethasone acetate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone acetate-d5 is a deuterium-labeled derivative of betamethasone acetate, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is primarily used as an internal standard in the quantification of betamethasone by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from the non-labeled compound during analytical procedures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of betamethasone acetate-d5 involves the incorporation of deuterium atoms into the betamethasone acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with betamethasone and introduce deuterium atoms at specific positions through hydrogen-deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving the desired level of deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions
Betamethasone acetate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betamethasone alcohol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include betamethasone alcohol, betamethasone acetate derivatives, and other modified corticosteroids .
Wissenschaftliche Forschungsanwendungen
Betamethasone acetate-d5 is widely used in scientific research for various applications:
Biology: Used in studies involving the metabolism and pharmacokinetics of corticosteroids.
Medicine: Helps in the development and validation of analytical methods for therapeutic drug monitoring.
Wirkmechanismus
Betamethasone acetate-d5, like its non-labeled counterpart, exerts its effects through the glucocorticoid receptor. Upon binding to the receptor, it modulates the transcription of various genes involved in inflammatory and immune responses. This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory genes . The molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are key players in the inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betamethasone: The non-labeled version with similar pharmacological properties.
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory effects.
Prednisolone: A corticosteroid used for similar therapeutic purposes.
Uniqueness
Betamethasone acetate-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-labeled compounds .
Eigenschaften
Molekularformel |
C24H31FO6 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D,10D,11D2,19D/t5?,13-,17-,18-,19-,21-,22-,23-,24- |
InChI-Schlüssel |
AKUJBENLRBOFTD-WWLNSTOISA-N |
Isomerische SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



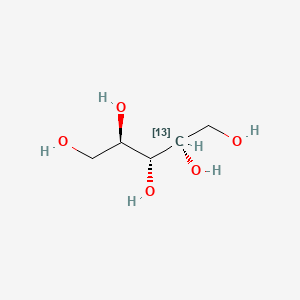
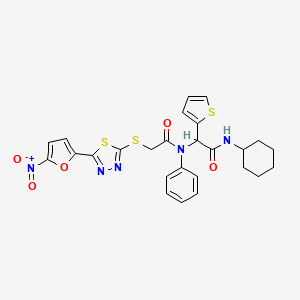
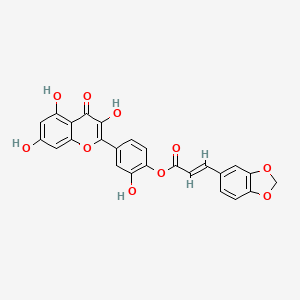
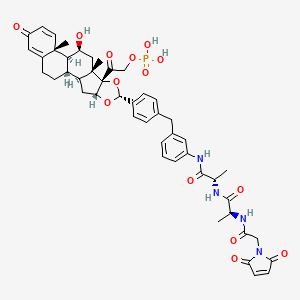
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
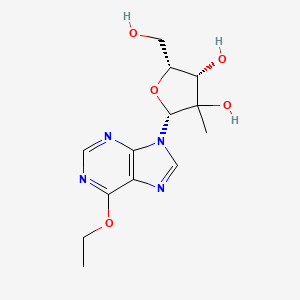
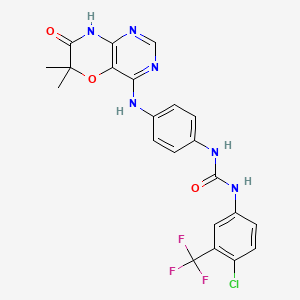
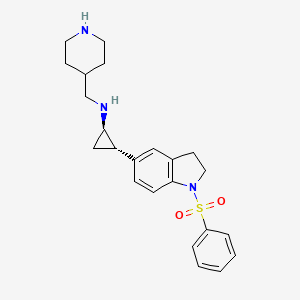
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
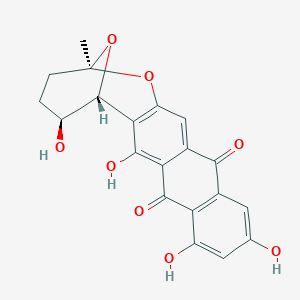
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
